molecular formula C18H17NO4S B395583 N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methylbenzenesulfonamide CAS No. 49793-88-6

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methylbenzenesulfonamide

Cat. No. B395583
CAS RN: 49793-88-6
M. Wt: 343.4g/mol
InChI Key: XTGHECOZHKZAMJ-UHFFFAOYSA-N
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Description

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methylbenzenesulfonamide, also known as AMBS, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. This compound belongs to the class of benzofuran derivatives, and it has been shown to exhibit a range of pharmacological activities.

Scientific Research Applications

Applications in HIV-1 Infection Prevention and Drug Development

The compound N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methylbenzenesulfonamide has been studied for its potential use in the medical field, particularly in the prevention of HIV-1 infection. Research by Cheng De-ju (2015) highlights the synthesis of methylbenzenesulfonamide derivatives with potential applications in targeting preparations for preventing human HIV-1 infection. This indicates a promising avenue for drug development utilizing this compound (Cheng De-ju, 2015).

Role in Anticancer Activity

Studies have also explored the use of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methylbenzenesulfonamide in anticancer applications. Mixed-ligand copper(II)-sulfonamide complexes, including derivatives of this compound, have been examined for their DNA binding and cleavage capabilities, genotoxicity, and antiproliferative activity. These complexes have shown potential in inducing cell death primarily through apoptosis, indicating their relevance in cancer treatment (González-Álvarez et al., 2013).

Potential Therapeutic Agent for Alzheimer’s Disease

Furthermore, the compound has been studied for its potential role in treating neurological conditions such as Alzheimer’s disease. Abbasi et al. (2018) synthesized a series of sulfonamides derived from this compound and evaluated their effects on acetylcholinesterase inhibition, revealing promising results. One particular derivative demonstrated inhibitory activity comparable to Neostigmine methylsulfate, a known acetylcholinesterase inhibitor, suggesting its potential as a therapeutic agent for Alzheimer’s disease (Abbasi et al., 2018).

Structural and Synthesis Research

There has also been significant interest in the structural characterization and synthesis of this compound. Research efforts like those of Souza et al. (2018) have detailed the synthetic routes and characterized the molecular structure of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methylbenzenesulfonamide derivatives, contributing to our understanding of its chemical properties and potential applications in various fields (Souza et al., 2018).

properties

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-11-4-7-15(8-5-11)24(21,22)19-14-6-9-17-16(10-14)18(12(2)20)13(3)23-17/h4-10,19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGHECOZHKZAMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726357
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methylbenzenesulfonamide

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